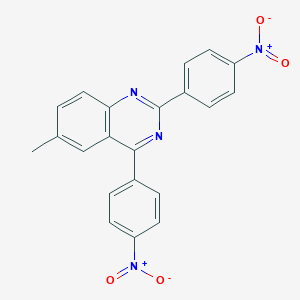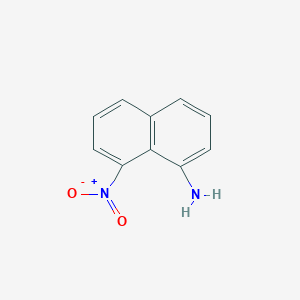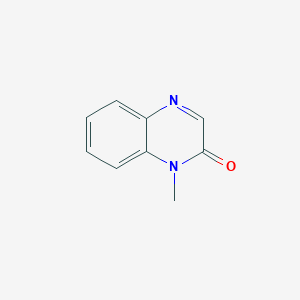![molecular formula C15H12OS2 B186302 1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- CAS No. 62217-22-5](/img/structure/B186302.png)
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene-)] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDM, and it has been extensively studied for its biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of BDM is not fully understood. However, it has been suggested that BDM exerts its effects by modulating various signaling pathways in the body. BDM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. BDM has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical And Physiological Effects
BDM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. BDM has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. In addition, BDM has been shown to have anti-tumor effects and can be used to treat various types of cancer.
Advantages And Limitations For Lab Experiments
BDM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDM is also relatively non-toxic and can be used at high concentrations without causing adverse effects. However, BDM has some limitations for lab experiments. It is a relatively new compound, and its effects on various signaling pathways are not fully understood. In addition, BDM can be expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of BDM. One area of research is the development of BDM-based therapeutics for various diseases. BDM has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Another area of research is the identification of the signaling pathways that are modulated by BDM. Understanding the mechanism of action of BDM can lead to the development of more effective therapeutics. Finally, the development of new synthesis methods for BDM can make it more accessible for large-scale experiments and clinical trials.
Conclusion
In conclusion, BDM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDM has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been identified as a potential therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and diabetes. The development of new synthesis methods and the identification of the signaling pathways modulated by BDM are important areas of future research.
Synthesis Methods
The synthesis of BDM is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with carbon disulfide to form 4-methoxyphenyl-1,3-dithiole-2-thione. The second step involves the reaction of 4-methoxyphenyl-1,3-dithiole-2-thione with formaldehyde to form BDM. This process is carried out under controlled conditions to ensure the purity of the final product.
Scientific Research Applications
BDM has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. BDM has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, BDM has been identified as a potential therapeutic agent for cardiovascular diseases and diabetes.
properties
CAS RN |
62217-22-5 |
|---|---|
Product Name |
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- |
Molecular Formula |
C15H12OS2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C15H12OS2/c1-16-12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
InChI Key |
RBTCXMQGAWOUSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




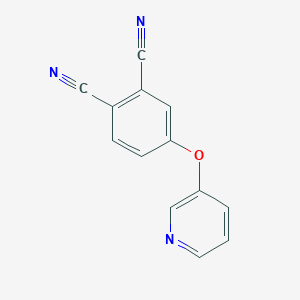
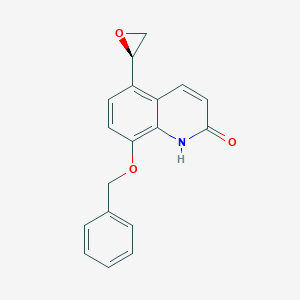
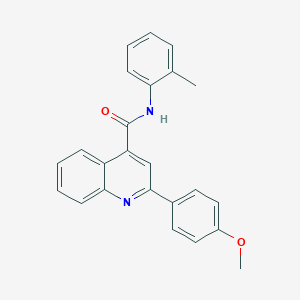
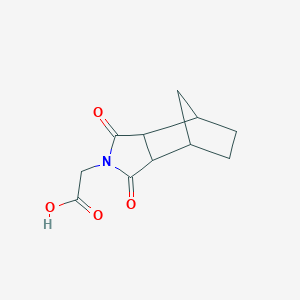
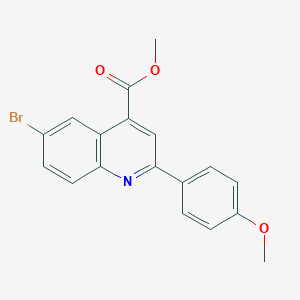
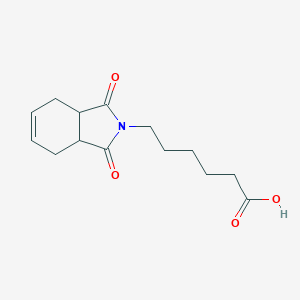
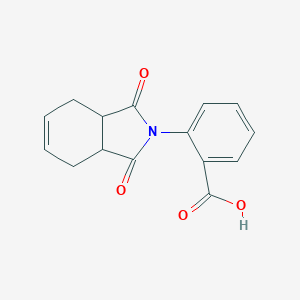
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
